2-(2-Oxopyrrolidin-1-yl)acetonitrile

概要

説明

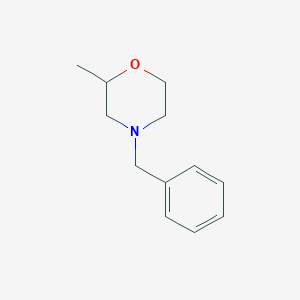

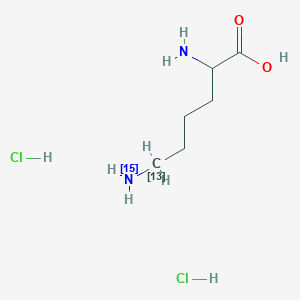

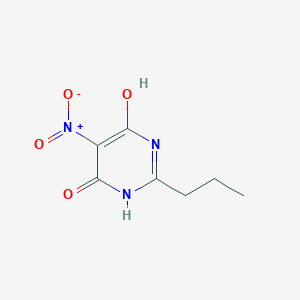

2-(2-Oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is known to be a biologically active compound exhibiting psychotropic and cerebroprotective effects .

Synthesis Analysis

The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes 2-(2-Oxopyrrolidin-1-yl)acetonitrile, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts. This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .Molecular Structure Analysis

The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile consists of a pyrrolidin-2-one ring attached to an acetonitrile group .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine .科学的研究の応用

1. Application in Central Nervous System and Cerebrovascular Disorders Treatment

- Summary of the Application: 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives are known as biologically active compounds exhibiting psychotropic and cerebroprotective effects . Medicinals based on 2-(2-Oxopyrrolidin-1-yl)acetamide are widely used for the treatment of central nervous system and cerebrovascular disorders .

- Methods of Application: The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetamide derivatives is generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine, as well as of trimethylsilyl derivatives, followed by ammonolysis .

- Results or Outcomes: The most widely known are 2-(2-oxopyrrolidin-1-yl)acetamide (Piracetam) and 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide (Phenylpiracetam) which have been discovered in the second half of the XXth century .

2. Application in Enzymatic Transformation

- Summary of the Application: The purified lipase was used to catalyze resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl)butyrate to (S)-2-(2-oxopyrrolidin-1-yl)butyric acid .

- Methods of Application: The maximum activity of such lipase was obtained at pH 7.5, 35 °C, and the highest relative activity (156.80 %) was observed in the presence of 0.5 mM Co2+ .

- Results or Outcomes: Comparing with 36.9 % product yield and 97.5 % product ee of free lipase, the highest product yield of 46.3 % and ee of 98.5 % for immobilized lipase were achieved with the presence of 20 mM substrate .

3. Application in Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides

- Summary of the Application: The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .

- Methods of Application: Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides . The alkylation of 3-substituted 4-aminobutanic acids with chloroacetamide was carried out by preliminarily converting acids to potassium salts in aliphatic alcohols (methanol, ethanol, propan-2-ol, or their mixtures), adding 0.5 equiv of chloroacetamide, and heating the reaction mixture at 65–75°C for 3–4 h .

- Results or Outcomes: The resulting N-substituted 4-aminobutanoic acid esters were converted to 2-(2-oxopyrrolidin-1-yl)acetamides by thermal cyclization in organic solvents .

4. Application in Chiral Separation

- Summary of the Application: Fifteen structurally different 4C-substituted pyrrolidin-2-one derivatives were used as model analytes for investigation of enantioseparation abilities on six commercially available polysaccharide-based coated chiral stationary phases .

- Methods of Application: The influence of stationary and mobile phase type on resolution and elution order of enantiomers was studied . Nature of alcohol in the mobile phase was also an important factor contributing not only to retention but also resolution .

- Results or Outcomes: More than 85% of chiral compounds were enantioseparated on amylose-based chiral stationary phases, while weaker chiral discrimination was observed on cellulose-based phases .

5. Application in Synthesis of Levetiracetam

- Summary of the Application: Levetiracetam (LEV, (S)-2-(2-oxopyrrolidin-1-yl)butyramide) is one of the antiepileptic drugs (AEDs), which is also known as Keppra® . It has attracted more attention due to its clinical efficacy, good tolerability, low toxicity, and less adverse effects . LEV showed a unique mechanism that related to an interaction with the synaptic vesicle protein 2A (SV2A) .

- Methods of Application: The enzymatic transformation has attracted wide attention due to its high specificity and good performance in mild conditions . In enzymatic transformation, lipase (EC 3.1.1.3) is one of the hydrolytic enzymes that catalyze the hydrolysis or synthesis of ester bonds .

- Results or Outcomes: A lipase-producing strain Tsukamurella tyrosinosolvents E105 has been screened to catalyze the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid with over 99 % of ee, which is the key chiral intermediate of LEV .

6. Application in Chiral Separation

- Summary of the Application: The best chiral recognition of 4C-substituted ethyl 2-(2-oxopyrrolidin-1-yl) acetate derivatives was achieved on chlorinated amylose-based CSP (LA2) under NP mode .

- Methods of Application: High-resolution values for enantiomers of compounds were obtained with EtOH/HEX mobile phases .

- Results or Outcomes: More than 85% of chiral compounds were enantioseparated on amylose-based CSPs, while weaker chiral discrimination was observed on cellulose-based phases .

将来の方向性

特性

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUDPVDIXKVBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530340 | |

| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopyrrolidin-1-yl)acetonitrile | |

CAS RN |

57275-83-9 | |

| Record name | (2-Oxopyrrolidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)